2-(4-Aminophenyl)-6-fluorobenzothiazole
Overview
Description
2-(4-Aminophenyl)-6-fluorobenzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by the presence of a benzothiazole ring substituted with an amino group at the 4-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is advantageous due to its simplicity and the ability to recover and reuse the resin for subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)-6-fluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Amino derivatives and reduced aromatic rings.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6-fluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in breast and ovarian cancer models.
Industry: Utilized in the development of heat-resistant polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves its interaction with cellular targets such as DNA and proteins. The compound can perturb cell membranes and bind to intracellular targets, leading to antimicrobial and antitumor effects . The presence of the fluorine atom enhances its metabolic stability and bioavailability.
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-(4-Amino-3-methylphenyl)benzothiazole: Contains a methyl group, altering its pharmacokinetic properties.
Uniqueness: 2-(4-Aminophenyl)-6-fluorobenzothiazole is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and industrial applications.
Properties
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHRCVGMRDXVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327923 | |
Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328087-15-6 | |
Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.